Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-
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Overview
Description
Benzaldehyde, 2,2’-[9,10-anthracenediylbis(methyleneoxy)]bis-: is a complex organic compound with the molecular formula C30H22O4 . This compound is characterized by the presence of an anthracene core, which is a polycyclic aromatic hydrocarbon, linked to benzaldehyde groups through methyleneoxy bridges. The structure of this compound imparts unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2,2’-[9,10-anthracenediylbis(methyleneoxy)]bis- typically involves the reaction of 9,10-dihydroxyanthracene with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C, to facilitate the formation of the methyleneoxy bridges.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, 2,2’-[9,10-anthracenediylbis(methyleneoxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the anthracene core, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Formation of anthracene-9,10-dicarboxylic acid derivatives.
Reduction: Formation of anthracene-9,10-dimethanol derivatives.
Substitution: Formation of halogenated or nitrated anthracene derivatives.
Scientific Research Applications
Benzaldehyde, 2,2’-[9,10-anthracenediylbis(methyleneoxy)]bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in fluorescence-based assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices
Mechanism of Action
The mechanism of action of Benzaldehyde, 2,2’-[9,10-anthracenediylbis(methyleneoxy)]bis- involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with proteins, nucleic acids, and cell membranes, potentially disrupting their normal functions.
Pathways Involved: It may induce oxidative stress, leading to the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis in cancer cells.
Comparison with Similar Compounds
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Another anthracene-based compound used as a singlet oxygen probe.
Anthracene-9,10-dicarboxylic acid: A derivative of anthracene with carboxylic acid groups.
Anthracene-9,10-dimethanol: A reduced form of anthracene with hydroxyl groups.
Uniqueness: Benzaldehyde, 2,2’-[9,10-anthracenediylbis(methyleneoxy)]bis- is unique due to its specific structure, which combines the properties of benzaldehyde and anthracene. This combination imparts distinct photophysical properties, making it valuable in fluorescence-based applications and advanced material development .
Properties
CAS No. |
135879-38-8 |
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Molecular Formula |
C30H22O4 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-[[10-[(2-formylphenoxy)methyl]anthracen-9-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C30H22O4/c31-17-21-9-1-7-15-29(21)33-19-27-23-11-3-5-13-25(23)28(26-14-6-4-12-24(26)27)20-34-30-16-8-2-10-22(30)18-32/h1-18H,19-20H2 |
InChI Key |
DGZQUKCYNXCIEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=C3C=CC=CC3=C(C4=CC=CC=C42)COC5=CC=CC=C5C=O |
Origin of Product |
United States |
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